1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone

Medicinal Chemistry Structure-Activity Relationship Chemical Probe Development

This 5-methyl-6-morpholinopyridin-3-yl pyrrolidine amide (CAS 1352540-32-9) is a certified ≥98% purity building block optimized for mGlu5 allosteric modulator SAR campaigns. The N-acetyl ethanone terminus is screening-ready, eliminating Boc-deprotection variability. Its unique 5-methyl regioisomer configuration differs critically from the des-methyl (CAS 1352506-69-4) and 4-methyl (CAS 1352525-79-1) analogs, enabling precise methyl-position specificity control. Sourced with full purity documentation to meet chemical probe validation standards.

Molecular Formula C16H23N3O2
Molecular Weight 289.37 g/mol
Cat. No. B11798255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone
Molecular FormulaC16H23N3O2
Molecular Weight289.37 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N2CCOCC2)C3CCCN3C(=O)C
InChIInChI=1S/C16H23N3O2/c1-12-10-14(15-4-3-5-19(15)13(2)20)11-17-16(12)18-6-8-21-9-7-18/h10-11,15H,3-9H2,1-2H3
InChIKeyUISXEJWFLFFYEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone Procurement Baseline: Structure, Purity, and In-Class Context


1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352540-32-9) is a synthetic small-molecule building block composed of a pyrrolidine core N-acetylated with an ethanone group and substituted at the 2-position with a 5-methyl-6-morpholinopyridin-3-yl moiety . It belongs to the broader chemotype of 2-(pyridin-3-yl)pyrrolidine amides, a scaffold explored in medicinal chemistry for allosteric modulation of metabotropic glutamate receptor 5 (mGlu5) and other central nervous system targets [1]. Commercial availability is limited to research-grade supply with certified purity of 97–98% (HPLC) . No quantitative bioactivity data for this specific compound have been published in the peer-reviewed or patent literature as of the available evidence cutoff.

Why Generic Substitution of 1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone Is Scientifically Unwarranted


Within the 2-(pyridin-3-yl)pyrrolidine amide chemotype, subtle structural changes produce large functional consequences. The 5-methyl-6-morpholinopyridin-3-yl substituent pattern represents a specific regioisomeric and substitution-state configuration that differs from the des-methyl analog (CAS 1352506-69-4), the 4-methyl regioisomer (CAS 1352525-79-1), and the N-Boc-protected precursor (CAS 1352510-12-3) . In the related 6-aryl-3-pyrrolidinylpyridine mGlu5 negative allosteric modulator series, the position and electronic nature of the substituent on the pyridine ring directly control target affinity, cooperativity, and CNS penetration [1]. Substituting one catalog analog for another without experimental validation therefore introduces uncontrolled variables in any structure-activity relationship (SAR) study, chemical probe campaign, or synthetic route optimization.

1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone: Head-to-Head Structural and Physicochemical Differentiation Guide


Regioisomeric Differentiation: 5-Methyl vs. 4-Methyl Substitution on the Morpholinopyridine Ring

The target compound bears the methyl group at the 5-position of the morpholinopyridine ring, whereas the commercially available regioisomer CAS 1352525-79-1 carries the methyl group at the 4-position . In the structurally analogous 6-aryl-3-pyrrolidinylpyridine mGlu5 NAM series, moving a substituent by one position on the pyridine ring altered IC50 values by >10-fold and qualitatively changed brain penetration [1]. Although no direct bioactivity comparison between these two specific catalog compounds is published, their non-identical IUPAC names, distinct CAS numbers, and separate catalog entries confirm they are different chemical entities that cannot be interchanged without experimental revalidation.

Medicinal Chemistry Structure-Activity Relationship Chemical Probe Development

Methyl-Present vs. Des-Methyl Differentiation: Impact on Molecular Weight, Lipophilicity, and Pharmacophoric Completeness

The target compound (C16H23N3O2, MW 289.38 g/mol) contains a methyl substituent at the pyridine 5-position that is absent in the des-methyl analog CAS 1352506-69-4 (C15H21N3O2, MW 275.35 g/mol) . The delta of 14.03 g/mol (one CH2 unit) translates to a calculated LogP increase of approximately 0.5 units (class-level estimate based on the methylene fragment contribution) . In CNS-oriented mGlu5 modulator programs, even a 0.5 LogP shift can alter brain-to-plasma ratio and off-target promiscuity [1]. The methyl group also represents an additional vector for hydrophobic interactions with the target protein, making it a pharmacophoric element that the des-methyl analog lacks.

Physicochemical Profiling Medicinal Chemistry Fragment-Based Drug Discovery

N-Acetyl Terminal Group vs. N-Boc Protected Precursor: Differentiated Reactivity for Downstream Chemistry

The target compound contains an N-acetyl ethanone group that is chemically distinct from the N-Boc-protected precursor tert-butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352510-12-3, MW 347.46 g/mol) available from the same vendor series . The N-acetyl group serves as a stable amide terminus suitable for direct biological testing, whereas the N-Boc analog requires deprotection before use. The molecular weight difference (289.38 vs. 347.46 g/mol; ΔMW = 58.08 g/mol) also means that 1 mg of the target compound delivers approximately 20% more moles of the core scaffold than 1 mg of the Boc-protected precursor, a factor relevant to cost-per-experiment calculations in high-throughput screening.

Synthetic Chemistry Parallel Synthesis Fragment Elaboration

Vendor-Certified Purity as a Procurement Tiebreaker: ≥97% vs. Unspecified Grades

The target compound is available from two independent vendors with certified HPLC purity of 97% (Chemenu, catalog CM496334) and 98% (Leyan, catalog 1667196) . This dual-source consistency provides procurement flexibility and a verifiable purity baseline. In contrast, several structurally related analogs (e.g., the 4-methyl regioisomer, the phenylmethanone analog CAS 1352528-15-4) are listed by only a single supplier or lack explicit purity certification in searchable documentation. For laboratories requiring documented purity for publication or regulatory submission, the availability of a purity certificate from two independent sources is a tangible procurement differentiator.

Quality Control Reproducibility Procurement Specification

1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone: Best-Fit Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies on Pyrrolidine-Based CNS Modulator Chemotypes

This compound is optimally deployed as a reference point in SAR campaigns exploring the effect of pyridine substitution on mGlu5 allosteric modulator activity. The 5-methyl-6-morpholino substitution pattern is underrepresented relative to the widely explored 6-aryl series [1], making this building block valuable for probing novel chemical space. The certified purity from two suppliers (Section 3, Evidence Item 4) supports reproducible dose-response data generation.

MedChem-ready Late-Stage Diversification via the N-Acetyl Pyrrolidine Scaffold

The N-acetyl ethanone terminus provides a stable, screening-ready amide that can be used directly in biochemical or cell-based assays without deprotection (Section 3, Evidence Item 3). This is advantageous for laboratories running medium-throughput screens where Boc-deprotection workflows would introduce additional liquid-handling steps and potential variability.

Negative Control or Counter-Screen for 4-Methyl and Des-Methyl Analog Programs

Because the 5-methyl regioisomer (target compound) differs from the 4-methyl regioisomer (CAS 1352525-79-1) and the des-methyl analog (CAS 1352506-69-4) only in methyl group placement or presence (Section 3, Evidence Items 1–2), it can serve as a specificity control in assays where the other analogs show activity. Any differential activity can be attributed directly to the methyl position effect.

Chemical Probe or Tool Compound Precursor Requiring Validated Structural Identity

For research groups developing chemical probes that require unambiguous structural assignment and supplier documentation, the availability of this compound from two independent vendors with explicit purity certificates (Section 3, Evidence Item 4) meets the transparency standards increasingly required by chemical probe validation frameworks and journal guidelines [2].

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